2-Nonanol, 2-methyl-

Description

Contextual Significance of Branched Alcohols in Organic Chemistry

Alcohols, organic compounds featuring at least one hydroxyl (-OH) functional group attached to a saturated carbon atom, are fundamental to organic chemistry. solubilityofthings.comchemguide.co.uk They are broadly classified as primary, secondary, or tertiary, based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. chemguide.co.uknumberanalytics.com Branched alcohols, characterized by a non-linear carbon chain, exhibit distinct physical and chemical properties compared to their linear isomers. jove.com

The branching in the alkyl chain affects properties like boiling point and solubility. numberanalytics.comnumberanalytics.com Specifically, branching can lower the boiling point due to a reduction in the surface area available for intermolecular forces, while it can increase solubility in water. jove.comnumberanalytics.com These structural nuances make branched alcohols valuable in a multitude of applications, serving as intermediates in the synthesis of pharmaceuticals, fine chemicals, and as solvents. numberanalytics.comnumberanalytics.com Their versatile reactivity allows them to participate in a wide range of chemical reactions, including oxidation, esterification, and substitution. solubilityofthings.com

Overview of Industrial and Research Relevance of 2-Nonanol (B147358), 2-methyl-

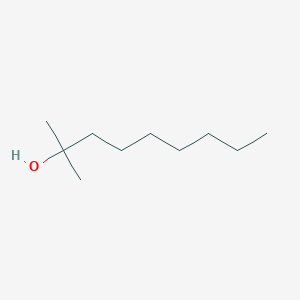

2-Nonanol, 2-methyl-, with the chemical formula C₁₀H₂₂O, is a tertiary branched alcohol that has garnered attention for its diverse applications. lookchem.comontosight.ainist.gov It is also known by its IUPAC name, 2-methylnonan-2-ol. nist.govnih.gov

Physical and Chemical Properties of 2-Nonanol, 2-methyl-

| Property | Value |

| Molecular Formula | C₁₀H₂₂O lookchem.comnist.gov |

| Molecular Weight | 158.28 g/mol lookchem.comnih.gov |

| CAS Number | 10297-57-1 lookchem.comnist.gov |

| Boiling Point | ~173-175°C ontosight.ai |

| Density | ~0.83 g/cm³ at 20°C ontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai |

This table contains data sourced from multiple references. lookchem.comontosight.ainist.govnih.gov

The synthesis of 2-Nonanol, 2-methyl-, a tertiary alcohol, can be achieved through methods like the Grignard reaction. youtube.comcoconote.app This involves reacting a ketone with an appropriate Grignard reagent, followed by an aqueous workup to yield the tertiary alcohol. youtube.com Another synthetic route is the acid-catalyzed hydration of an alkene, which follows Markovnikov's rule to produce the more substituted alcohol.

Industrially, 2-Nonanol, 2-methyl- is utilized in several sectors. It serves as a flavoring agent in the food industry and a fragrance component in perfumes due to its characteristic odor. lookchem.com The compound also acts as a chemical intermediate in the production of other substances, such as detergents, lubricants, esters, and ethers. lookchem.comontosight.ai Furthermore, it is sometimes included as an additive in cleaning and personal care products. lookchem.com

In the realm of research, branched alcohols like 2-Nonanol, 2-methyl- are subjects of study for their potential biological activities. ontosight.ai For instance, some branched-chain alcohols have been investigated for their antimicrobial properties. ontosight.ai The study of their thermodynamic and transport properties is crucial for optimizing their use in various industrial and pharmaceutical applications. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREDNSVJXRJXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145592 | |

| Record name | 2-Nonanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-57-1 | |

| Record name | 2-Methyl-2-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONANOL, 2-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnonan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nonanol, 2 Methyl

Established Chemical Synthesis Routes for 2-Nonanol (B147358), 2-methyl-

The Grignard reaction stands as a cornerstone for the synthesis of tertiary alcohols like 2-methyl-2-nonanol. This method involves the nucleophilic attack of a Grignard reagent on a ketone. Two primary combinations of reactants can be employed to yield the target molecule. A patent for the similar compound 2-methyl-2-octanol (B126132) describes preparing a methyl Grignard reagent which then reacts with 2-octanone. google.com This methodology is directly analogous to the synthesis of 2-methyl-2-nonanol.

The two main Grignard synthesis pathways are:

Reaction of a methyl Grignard reagent with 2-nonanone : In this route, a methylmagnesium halide (e.g., methylmagnesium bromide) attacks the electrophilic carbonyl carbon of 2-nonanone. lookchem.comyoutube.com

Reaction of a heptyl Grignard reagent with acetone : Alternatively, a Grignard reagent with a seven-carbon chain, such as n-heptylmagnesium bromide, can be reacted with acetone. lookchem.com

Following the Grignard addition, a workup with aqueous acid is performed to protonate the resulting alkoxide, yielding the final tertiary alcohol product. youtube.com

Table 1: Grignard Synthesis Pathways for 2-methyl-2-nonanol

| Pathway | Carbonyl Compound | Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | 2-Nonanone | Methylmagnesium bromide | Magnesium alkoxide complex | 2-Nonanol, 2-methyl- |

| 2 | Acetone | n-Heptylmagnesium bromide | Magnesium alkoxide complex | 2-Nonanol, 2-methyl- |

The hydration of alkenes presents another fundamental route to alcohols. For the synthesis of 2-methyl-2-nonanol, this involves the addition of water across the double bond of a corresponding C10 alkene, such as 2-methyl-1-nonene (B1345651) or 2-methyl-2-nonene. libretexts.org This reaction is typically catalyzed by a strong acid, like sulfuric acid (H₂SO₄). libretexts.org

The mechanism proceeds via protonation of the alkene to form the most stable carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen substituents, while the hydroxyl group adds to the more substituted carbon. masterorganicchemistry.comfiveable.me In the case of 2-methyl-1-nonene or 2-methyl-2-nonene, this regioselectivity ensures the formation of the stable tertiary carbocation at the C2 position, which is then attacked by water to form the desired tertiary alcohol after deprotonation. libretexts.org

Table 2: Acid-Catalyzed Hydration for 2-methyl-2-nonanol Synthesis

| Alkene Reactant | Catalyst | Key Principle | Product |

|---|---|---|---|

| 2-Methyl-1-nonene | Strong Acid (e.g., H₂SO₄) | Markovnikov's Rule | 2-Nonanol, 2-methyl- |

| 2-Methyl-2-nonene | Strong Acid (e.g., H₂SO₄) | Markovnikov's Rule | 2-Nonanol, 2-methyl- |

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct precursors for 2-methyl-2-nonanol. wikipedia.org This reaction involves the combination of two carbonyl compounds to form a β-hydroxy carbonyl, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. wikipedia.org

One synthetic route to an intermediate for 2-methyl-2-nonanol involves the aldol condensation of butanal and hexanal. ontosight.ai This reaction forms 2-methyl-2-nonenal, an α,β-unsaturated aldehyde. ontosight.ai Another documented aldol condensation that produces a similar key intermediate is the reaction between heptanal (B48729) and acetaldehyde, which yields (E)-2-nonenal. researchgate.net These unsaturated aldehydes are crucial intermediates. Subsequent chemical modifications, such as the hydration of the enal, can lead to the formation of 2-methyl-2-nonanol. ontosight.ai

Hydration Reactions for 2-Nonanol, 2-methyl- Synthesis

Role of 2-Nonanol, 2-methyl- as a Chemical Intermediate in Complex Molecule Synthesis

Beyond the methods for its own creation, 2-methyl-2-nonanol serves as a valuable chemical intermediate, acting as a starting material for the synthesis of more complex molecules. lookchem.comontosight.ai Its utility stems from the reactivity of its tertiary hydroxyl group.

A specific application is found in atmospheric chemistry research, where 2-methyl-2-nonanol is used as a precursor alcohol to synthesize C10 alkyl nitrite (B80452) (RONO) isomers. These isomers are then photolyzed to generate specific alkoxy radicals in isolation, allowing for detailed studies of their role in the formation of secondary organic aerosols. This highlights the role of 2-methyl-2-nonanol as a tool for creating specialized reagents for fundamental scientific investigation. It is also used as an intermediate in the production of other chemical compounds, such as esters and ethers. ontosight.ai

Compound List

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (E)-2-Nonenal |

| 2-Methyl-1-nonene |

| 2-Methyl-2-nonenal |

| 2-Methyl-2-nonene |

| 2-Nonanol, 2-methyl- |

| 2-Nonanone |

| 2-Octanone |

| Acetaldehyde |

| Acetone |

| Alkyl nitrite |

| Butanal |

| Esters |

| Ethers |

| Heptanal |

| n-Heptylmagnesium bromide |

| Hexanal |

| Methylmagnesium bromide |

| Sulfuric acid |

Investigative Studies on 2 Nonanol, 2 Methyl Biological Activities

Evaluation of 2-Nonanol (B147358), 2-methyl- Antimicrobial Properties

2-Nonanol, 2-methyl-, a tertiary alcohol with the chemical formula C10H22O, has been investigated for its potential as an antimicrobial agent. lookchem.com Its molecular structure, featuring a methyl group on the second carbon of a nonanol chain, contributes to its chemical properties and biological activities. nih.govontosight.ai While recognized for its use as a fragrance and flavoring agent, its utility as an antimicrobial component is an area of active research. lookchem.com The compound is noted for its inclusion as an additive in cleaning and personal care products to confer antimicrobial benefits. lookchem.com

Research into its mechanism of action suggests that, like other alcohols, it may disrupt the cell membranes of microorganisms, leading to cell lysis and death. This general mechanism is characteristic of many antimicrobial alcohols used in various applications.

Efficacy of 2-Nonanol, 2-methyl- in Product Formulations

The practical application and efficacy of 2-Nonanol, 2-methyl- as an antimicrobial agent have been demonstrated in specific product formulations, particularly within the cosmetics industry. Its performance is often evaluated as part of a broader preservative system designed to protect products from microbial contamination.

A significant study detailed in a patent for a preservative composition highlights the effectiveness of 2-Nonanol, 2-methyl- when combined with other agents. The study aimed to evaluate the antimicrobial efficacy of a cosmetic cream formulation containing a synergistic blend of 1,2-hexanediol, 1,2-octanediol, and 2-Nonanol, 2-methyl-. The formulation was subjected to a challenge test using a range of standard microorganisms, including bacteria and fungi.

The results of the challenge test, which measures the reduction in microbial population over time, indicated a significant antimicrobial effect. The formulation containing 2-Nonanol, 2-methyl- effectively reduced the populations of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis. The data from this study provides clear evidence of the compound's contribution to the preservative efficacy of the final product.

The following table summarizes the reduction in microbial counts observed in the cosmetic cream formulation containing 2-Nonanol, 2-methyl-.

| Microorganism | Strain (ATCC) | Initial Inoculum (CFU/g) | 7 Days | 14 Days | 28 Days |

| Staphylococcus aureus | 6538 | 6.2 x 10⁵ | <10 | <10 | <10 |

| Pseudomonas aeruginosa | 9027 | 6.0 x 10⁵ | <10 | <10 | <10 |

| Escherichia coli | 8739 | 4.9 x 10⁵ | <10 | <10 | <10 |

| Candida albicans | 10231 | 3.3 x 10⁵ | <10 | <10 | <10 |

| Aspergillus brasiliensis | 16404 | 3.0 x 10⁵ | <10 | <10 | <10 |

This data demonstrates that the formulation successfully met the criteria for preservative efficacy, with a significant reduction in all tested microorganisms to below detectable levels within the first seven days of the study. This underscores the potential of 2-Nonanol, 2-methyl- as a valuable component in the development of effective antimicrobial systems for cosmetic and personal care products.

Analytical and Spectroscopic Characterization of 2 Nonanol, 2 Methyl

Spectroscopic Analysis for Structural Elucidation of 2-Nonanol (B147358), 2-methyl-

Spectroscopic methods are instrumental in determining the molecular structure of chemical compounds. For 2-Nonanol, 2-methyl-, NMR and IR spectroscopy provide key insights into its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Nonanol, 2-methyl- (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Nonanol, 2-methyl- displays signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. A Varian A-60 instrument was used to obtain ¹H NMR spectra of 2-Nonanol, 2-methyl-. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2-Nonanol, 2-methyl-, distinct peaks are observed for the methyl carbons, the methylene (B1212753) carbons in the nonyl chain, and the quaternary carbon attached to the hydroxyl group. nih.govnih.gov The spectrum was obtained from a sample provided by MCB Manufacturing Chemists. nih.gov

Table 1: NMR Data for 2-Nonanol, 2-methyl-

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | (Specific shift values not detailed in search results) | Protons of the methyl and methylene groups, and the hydroxyl proton. |

| ¹³C | (Specific shift values not detailed in search results) | Carbons of the methyl groups, the long alkyl chain, and the carbon bearing the hydroxyl group. |

Infrared (IR) Spectroscopy of 2-Nonanol, 2-methyl-

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Nonanol, 2-methyl- is characterized by specific absorption bands that confirm its structure as a tertiary alcohol. A vapor phase IR spectrum was recorded using a DIGILAB FTS-14 instrument. nih.gov

Key characteristic absorption bands for 2-Nonanol, 2-methyl- include:

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group in an alcohol.

C-H stretch: Strong absorptions in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O stretch: An absorption band in the 1200-1050 cm⁻¹ region, indicating the stretching vibration of the carbon-oxygen single bond.

Table 2: IR Spectroscopy Data for 2-Nonanol, 2-methyl-

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Alcohol) | ~3600-3200 (broad) |

| C-H (Alkane) | ~3000-2850 |

| C-O (Alcohol) | ~1200-1050 |

Chromatographic Techniques for 2-Nonanol, 2-methyl- Identification

Chromatographic methods are essential for separating and identifying components of a mixture. GC-MS is a particularly powerful technique for the analysis of volatile compounds like 2-Nonanol, 2-methyl-.

Gas Chromatography-Mass Spectrometry (GC-MS) of 2-Nonanol, 2-methyl-

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the compound is first vaporized and separated from other components based on its boiling point and polarity in a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

The mass spectrum of 2-Nonanol, 2-methyl- shows a characteristic fragmentation pattern. nih.gov According to data from the NIST Mass Spectrometry Data Center, the spectrum has a total of 51 peaks. nih.gov The most abundant ion peak (top peak) is observed at a mass-to-charge ratio (m/z) of 59. nih.gov The second and third highest peaks are at m/z 41 and 43, respectively. nih.gov This fragmentation pattern is consistent with the structure of a tertiary alcohol, where the cleavage of the carbon-carbon bond adjacent to the oxygen atom is a favored fragmentation pathway.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Nonanol, 2-methyl- |

Applications of 2 Nonanol, 2 Methyl in Specialized Chemical Industries

Utilization of 2-Nonanol (B147358), 2-methyl- in Flavor and Fragrance Compositions

The distinct olfactory properties of 2-Nonanol, 2-methyl- are central to its application in the flavor and fragrance industry. lookchem.com It is valued for its strong and fruity aroma, which is leveraged to enhance the sensory profiles of various products. lookchem.com

Within the food industry, it serves as a flavoring agent. lookchem.com The compound's characteristic fruity notes are used to augment the taste and aroma of different food products. lookchem.com

Role of 2-Nonanol, 2-methyl- in Detergent and Lubricant Formulations

2-Nonanol, 2-methyl- is utilized as a component in the production of both detergents and lubricants. ontosight.ai Its synthesis is a precursor step for creating substances used in these formulations. ontosight.ai

In the context of detergents, branched alcohols like 2-Nonanol, 2-methyl- can be used as intermediates in the synthesis of surfactants. While specific research on 2-Nonanol, 2-methyl- is detailed, related compounds like 2-octanol (B43104) are known to act as intermediates for surfactant compounds used in detergents and cleaners.

For lubricant formulations, this compound is included in their production processes. ontosight.ai Alcohols can be used to create esters and other derivatives that function as lubricity enhancers and performance additives in specialty lubricants. The synthesis of 2-Nonanol, 2-methyl- is noted as a step in the production of these industrial fluids. ontosight.ai

Incorporation of 2-Nonanol, 2-methyl- into Cleaning and Personal Care Products

In various cleaning products, the inclusion of 2-Nonanol, 2-methyl- helps to provide antimicrobial benefits, enhancing the product's ability to sanitize surfaces. lookchem.com Similarly, in personal care items, it can function as a preservative or an agent that imparts antimicrobial qualities to the final product. lookchem.com The compound is also used as an intermediate in the synthesis of other chemicals, which may then be incorporated into personal care product formulations. ontosight.ai

Challenges and Future Research Directions for 2 Nonanol, 2 Methyl

Exploration of Advanced Synthetic Pathways for 2-Nonanol (B147358), 2-methyl-

The synthesis of tertiary alcohols like 2-Nonanol, 2-methyl- is a fundamental process in organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods is a continuing challenge.

Traditionally, the most common method for preparing tertiary alcohols is the Grignard reaction. blogspot.com For 2-Nonanol, 2-methyl-, this would typically involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2-octanone. google.com In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol. youtube.com A patent for a similar compound, 2-dimethyl-2-octanol, outlines a process where a methyl Grignard reagent is prepared and subsequently reacted with 2-octanone. google.com

While effective, the use of stoichiometric organometallic reagents like Grignard reagents presents challenges, including high reactivity that can lead to side reactions and difficulties in handling highly basic and nucleophilic agents. illinois.edu Modern research focuses on developing catalytic approaches to overcome these limitations. Catalytic methods can improve efficiency, reduce waste, and offer pathways to enantioselective synthesis, which is crucial when chiral centers are present. illinois.edu

Future research in the synthesis of 2-Nonanol, 2-methyl- should focus on catalytic systems that can functionalize ketones with greater precision. This includes the development of catalysts based on transition metals or organocatalysts that can facilitate the addition of organometallic reagents to ketones under milder conditions. For instance, catalytic systems involving trialkylzinc(II) ate complexes or the use of Lewis acid catalysts to activate the ketone substrate are promising areas of exploration. Another advanced approach is the development of one-pot catalytic methods that combine multiple steps, such as using a Cp2TiCl2 catalyst for the synthesis of tertiary alcohols from olefins and ketones. mdpi.com

Table 1: Synthetic Approaches for Tertiary Alcohols like 2-Nonanol, 2-methyl-

| Synthetic Method | Description | Key Reagents | Challenges & Research Directions |

|---|---|---|---|

| Grignard Reaction | A classic organometallic reaction forming a carbon-carbon bond by reacting a Grignard reagent with a ketone. blogspot.com | Ketone (e.g., 2-Octanone), Methyl Grignard Reagent (e.g., CH3MgBr), Acid workup. google.comyoutube.com | Requires stoichiometric, highly reactive reagents; potential for side reactions. illinois.edu |

| Catalytic Addition of Organometallic Reagents | Uses a catalyst to facilitate the addition of an organometallic reagent to a ketone, improving efficiency and selectivity. | Ketone, Organometallic Reagent (e.g., organozinc), Catalyst (e.g., Lewis acid, transition metal complex). illinois.edu | Development of more active and selective catalysts; expansion to a broader range of substrates. illinois.edu |

| One-Pot Catalytic Synthesis | A streamlined process where reactants are converted into a product through successive reactions in a single reactor. mdpi.com | Olefins, Ketones, Catalyst (e.g., Cp2TiCl2). mdpi.com | Optimizing reaction conditions for high yields and exploring the substrate scope. |

In-depth Investigation of 2-Nonanol, 2-methyl- Biological Activities and Mechanisms

While 2-Nonanol, 2-methyl- has been identified in various natural and commercial products, a comprehensive understanding of its biological effects and the underlying mechanisms remains limited. Preliminary findings suggest antimicrobial properties, but dedicated studies are required to validate these activities and elucidate how the compound interacts with biological systems at a molecular level.

The antimicrobial action of alcohols is generally attributed to their ability to disrupt cellular membranes. dtic.milcapes.gov.br Studies on analogous compounds support this hypothesis. For example, research on the secondary alcohol 2-nonanol demonstrated that its antifungal activity against Alternaria alternata is linked to the disruption of carbohydrate metabolism and the antioxidant defense system. frontiersin.orgnih.gov This leads to an imbalance in cellular redox homeostasis and an accumulation of reactive oxygen species (ROS), causing oxidative damage and cell death. frontiersin.orgnih.gov Similarly, a study on various silanols, alcohols, and phenols concluded that their antimicrobial effect involves cell membrane disruption through a combination of lipophilic and hydrogen bonding interactions. dtic.mil Branching in the alkyl chain of alcohols is known to affect antimicrobial activity, with tertiary alcohols sometimes showing lower efficacy than primary alcohols of similar lipophilicity. dtic.mil

Future research should aim to directly assess the antimicrobial spectrum of 2-Nonanol, 2-methyl- against a range of bacteria and fungi. Mechanistic studies are crucial and could employ techniques such as transcriptomics, proteomics, and metabolomics to identify specific cellular pathways affected by the compound. Key research questions include its effect on membrane integrity, mitochondrial function, enzyme activity, and the induction of oxidative stress. For instance, a study on the antifungal agent methylaervine used electron microscopy to visualize damage to the cell wall and membrane, and fluorescence spectroscopy to investigate its interaction with DNA, providing a template for future investigations into 2-Nonanol, 2-methyl-. researchgate.net

Table 2: Potential Biological Activities and Research Areas for 2-Nonanol, 2-methyl-

| Potential Biological Activity | Proposed Mechanism (based on analogous compounds) | Future Research Directions |

|---|---|---|

| Antifungal | Disruption of carbon metabolism, suppression of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase), leading to ROS accumulation and oxidative stress. frontiersin.orgnih.gov | Determine the minimum inhibitory concentration (MIC) against pathogenic fungi; use transcriptomics to identify affected gene pathways; visualize cellular damage via electron microscopy. frontiersin.orgresearchgate.net |

| Antibacterial | Disruption of the cell membrane integrity through lipophilic and hydrogen bonding interactions, leading to cell lysis. dtic.mil | Evaluate activity against Gram-positive and Gram-negative bacteria; assess membrane permeability using fluorescent dyes. dtic.mil |

Development of Enhanced Analytical Protocols for 2-Nonanol, 2-methyl-

The accurate detection and quantification of 2-Nonanol, 2-methyl- in diverse and complex samples, such as food products, consumer goods, and environmental matrices, require robust and sensitive analytical protocols. The development of such methods faces challenges related to the compound's volatility and the potential for matrix interference. nih.govjst.go.jp

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds (VOCs) like 2-Nonanol, 2-methyl-. nih.govfrontiersin.org This technique has been successfully used to identify the compound in Korean soju, plant extracts, and the volatile profile of exotic fruits. acs.org To enhance sensitivity and handle trace-level concentrations, sample preparation and injection techniques are critical. Headspace solid-phase microextraction (HS-SPME) is a common pre-concentration step that isolates VOCs from the sample matrix before they are introduced into the GC-MS system. acs.orgmdpi.com

A significant challenge in GC-MS analysis is achieving unambiguous identification, especially for isomers or in complex mixtures where multiple compounds may have similar retention times and mass spectra. Standard electron ionization (EI) can sometimes lead to extensive fragmentation, making the molecular ion difficult to detect. An enhanced analytical approach involves the use of soft ionization (SI) techniques, such as photoionization (PI), in conjunction with EI. SI methods produce simpler mass spectra with a prominent molecular ion, which greatly aids in confirming the compound's identity.

Table 3: Analytical Protocols for the Detection of 2-Nonanol, 2-methyl-

| Technique | Description | Application Example | Enhancements and Future Directions |

|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | A core technique that separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern. frontiersin.org | Identification of 2-Nonanol, 2-methyl- in alcoholic beverages and plant extracts. | Development of comprehensive mass spectral libraries. |

| HS-SPME-GC-MS | Combines headspace sampling with solid-phase microextraction for pre-concentration of analytes before GC-MS analysis. acs.org | Analysis of volatile profiles in soju and exotic fruits. acs.org | Optimization of fiber coatings and extraction parameters for specific matrices. |

| Pyrolysis-GC-MS with Soft Ionization (SI) | Involves thermal decomposition (pyrolysis) of a sample followed by GC-MS. The use of soft ionization (e.g., Photoionization) helps confirm the molecular ion. | Identification in an antibacterial sheet. | Wider adoption of dual EI/SI analysis for unambiguous compound identification in complex samples. |

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Methyl-2-nonanol in research settings?

To ensure the integrity of 2-Methyl-2-nonanol, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is critical for confirming structural identity and detecting impurities, as demonstrated by consistency checks in purity assessments (>99.0% confirmed via ¹H-NMR) . Gas Chromatography-Mass Spectrometry (GC-MS) can quantify volatile impurities by comparing retention indices and mass fragmentation patterns against reference data from NIST databases . Physical property validation (e.g., density: 0.82–0.824 g/cm³, boiling point: 193–195.5°C) against standardized measurements helps identify batch-to-batch variations . Regular calibration using certified reference materials and inter-laboratory comparisons are recommended to maintain analytical rigor.

Advanced: How can researchers resolve discrepancies in thermodynamic property data (e.g., vapor pressure, critical temperature) reported for 2-Methyl-2-nonanol?

Discrepancies in thermodynamic parameters often arise from variations in measurement techniques (static vs. dynamic methods) or sample purity. Researchers should first validate experimental setups using NIST-certified reference materials , which compile critically evaluated data from multiple sources (e.g., Gude & Teja's vapor pressure measurements vs. Wilhoit & Zwolinski's critical constants) . Statistical meta-analysis of historical data (e.g., Rosenthal & Teja's 1989–1990 studies) can identify systematic biases. Advanced reconciliation methods include applying the Clausius-Clapeyron equation to cross-validate vapor pressure and enthalpy of vaporization (ΔvapH°) datasets . For conflicting critical temperature (Tc) values (e.g., 654 K vs. 648 K), high-precision adiabatic calorimetry under controlled purity conditions (>99.9%) is recommended.

Basic: What are the best practices for storing 2-Methyl-2-nonanol to prevent degradation?

To preserve stability, store the compound in airtight, amber-glass containers under inert gas (argon or nitrogen) to minimize oxidative degradation. Maintain storage temperatures below +30°C , as higher temperatures accelerate autoxidation . Desiccants (e.g., molecular sieves) should be used to prevent moisture absorption, which could facilitate esterification. Periodic purity checks via GC-MS are advised for long-term storage (>6 months). Evidence from analogous alcohols (e.g., 2-Heptanol) suggests that refrigeration at +4°C further extends shelf life without inducing crystallization .

Advanced: What methodological approaches assess the skin sensitization potential of 2-Methyl-2-nonanol when direct toxicological data is limited?

A read-across approach using structurally similar analogs (e.g., 2-octanol) is validated by the OECD QSAR Toolbox v4.2 . Computational toxicology tools (Toxtree v3.1.0) predict protein binding potential based on alcohol's α,β-unsaturated carbonyl reactivity, which 2-Methyl-2-nonanol lacks . In vitro assays like the KeratinoSens™ test (OECD TG 442D) can quantify IL-18 induction. For in vivo extrapolation, the murine Local Lymph Node Assay (LLNA) EC3 values from read-across analogs (e.g., 2-octanol’s non-sensitizing status at 100% concentration) support safety thresholds . Margin of Exposure (MOE) calculations using NOAELs from read-across studies (e.g., 100 mg/kg/day for 2-octanol) and systemic exposure estimates (0.0001 μg/kg/day) yield MOEs >1 billion, indicating negligible risk .

Basic: How can computational models determine the environmental fate of 2-Methyl-2-nonanol?

Environmental persistence is evaluated via EPI Suite™ models :

- Bioaccumulation: The estimated log Kow (3.0–3.56) suggests moderate hydrophobicity, but values below 4.0 (per OECD 305 guidelines) indicate low bioaccumulation potential .

- Biodegradation: Apply the BIOWIN™ model (aerobic) to predict ultimate biodegradability. Structural analogs (e.g., 2-octanol) show >60% mineralization in 28-day OECD 301 tests, suggesting inherent biodegradability .

- Aquatic toxicity: Use ECOSAR v2.0 to estimate acute toxicity (e.g., 96h LC50 for fish), though screening-level assessments (PEC/PNEC <1) indicate negligible aquatic risk at current use volumes .

Advanced: What experimental strategies study the electrophysiological effects of 2-Methyl-2-nonanol on insect olfactory systems?

Adapt electroantennography (EAG) protocols used for pheromone alcohols (e.g., 5-Nonanol studies) :

Stimulus delivery: Prepare 10⁻⁴–10⁻⁶ M solutions in paraffin oil, applied to filter paper in a Pasteur pipette.

Antenna preparation: Isolate antennae from model insects (e.g., Drosophila melanogaster) in saline solution (pH 7.4).

Signal acquisition: Use Ag/AgCl electrodes connected to a high-impedance amplifier (10¹² Ω) to measure depolarization responses.

Dose-response analysis: Normalize EAG amplitudes to positive controls (e.g., cVA pheromone) and perform logistic regression to determine EC50 values.

Cross-validate with single-sensillum recordings to identify specific olfactory receptor neurons activated by 2-Methyl-2-nonanol.

Basic: How is phototoxicity risk evaluated for 2-Methyl-2-nonanol?

UV/Vis absorption spectra (290–700 nm) are analyzed to assess phototoxicity potential. 2-Methyl-2-nonanol shows no significant absorption in this range, with molar absorption coefficients below the benchmark of concern (Henry et al., 2009) . Computational tools like DEREK Nexus can predict photoactivation pathways, while in chemico assays (e.g., ROS generation tests) validate oxidative stress responses.

Advanced: What statistical methods address contradictions in ecotoxicity data for 2-Methyl-2-nonanol?

Apply probabilistic hazard assessment to integrate sparse ecotoxicity data. Use species sensitivity distributions (SSDs) to estimate PNEC (Predicted No-Effect Concentration) from acute toxicity data of surrogate species (e.g., algae, daphnia). Bayesian hierarchical models can account for interspecies variability and extrapolate to untested taxa. For persistent discrepancies, toxicity extrapolation factors (TEFs) derived from structural analogs (e.g., 3-hexanol) provide interim thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.